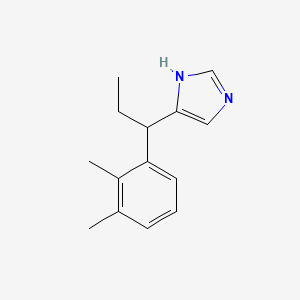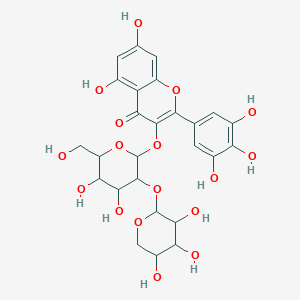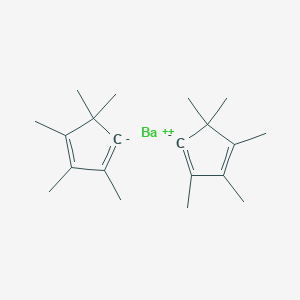![molecular formula C31H19Br B15093456 9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl- CAS No. 1450933-21-7](/img/structure/B15093456.png)
9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl-: is a polycyclic aromatic hydrocarbon with a spiro conjugation effect. This compound is characterized by its rigid planar structure and high fluorescence quantum yield. It is commonly used as an intermediate in the production of organic light-emitting diodes (OLEDs) and other optoelectronic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl. The reaction is carried out in a dry tetrahydrofuran (THF) solution under an argon atmosphere. The mixture is cooled to -78°C, and a solution of n-butyllithium (n-BuLi) in THF is added slowly. The resulting mixture is stirred at -78°C for an hour before adding a solution of 4-bromo-9H-fluoren-9-one in dry THF. The mixture is then allowed to warm to room temperature overnight .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically purified using recrystallization techniques to obtain a white to almost white crystalline powder .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The 4’-bromo group in the compound makes it highly reactive and suitable for various substitution reactions. Common reagents used in these reactions include organolithium reagents and Grignard reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: n-Butyllithium (n-BuLi) in THF, Grignard reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Reactions: Various substituted derivatives of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl-.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound, depending on the specific reagents and conditions used
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs).
- Employed in the development of organic solar cells and organic nonlinear materials.
Biology and Medicine:
- Potential applications in fluorescent probes for biological imaging.
Industry:
Mechanism of Action
The spiro conjugation effect of 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- ensures that the molecules remain coplanar, averaging the electron cloud and controlling the effective conjugation length. This unique structure contributes to its high fluorescence quantum yield and reactivity, making it suitable for various applications in optoelectronic materials .
Comparison with Similar Compounds
- 9,9’-Spirobi[9H-fluorene]
- 4-bromo-9H-fluoren-9-one
- 2,2’-dibromobiphenyl
Uniqueness: Compared to other similar compounds, 9,9’-Spirobi[9H-fluorene], 4’-bromo-2-phenyl- has a higher reactivity due to the presence of the 4’-bromo group. This makes it extremely easy to modify and suitable for a wide range of applications in optoelectronic materials .
Properties
CAS No. |
1450933-21-7 |
|---|---|
Molecular Formula |
C31H19Br |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
4-bromo-2'-phenyl-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C31H19Br/c32-29-16-8-15-27-30(29)24-12-5-7-14-26(24)31(27)25-13-6-4-11-22(25)23-18-17-21(19-28(23)31)20-9-2-1-3-10-20/h1-19H |
InChI Key |
CPFIPCXOTQUCMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C35C6=C(C7=CC=CC=C57)C(=CC=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B15093383.png)
![methyl 7-chloro-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15093401.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-7-carboxylate](/img/structure/B15093407.png)

![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)


![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)


![Methyl 5-amino-2-[[1-[2-[[4-amino-2-[[3-hydroxy-2-[[2-[[3-(4-hydroxyphenyl)-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]pentanoate](/img/structure/B15093464.png)

![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
![2-[(2-Amino-2-phenylacetyl)amino]-4-methylpentanoic acid](/img/structure/B15093486.png)
